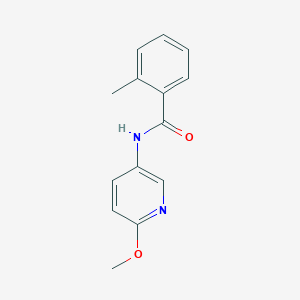

![molecular formula C12H16N2 B358400 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole CAS No. 5805-62-9](/img/structure/B358400.png)

5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole

Overview

Description

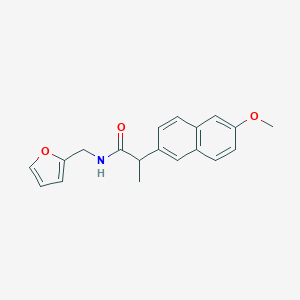

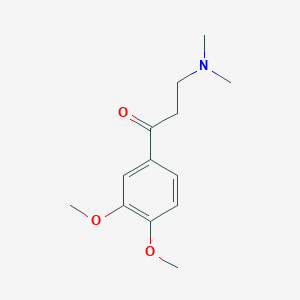

5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole is a type of heterocyclic organic compound . It belongs to the class of imidazoles, which are key components to functional molecules used in a variety of everyday applications .

Synthesis Analysis

Imidazoles can be synthesized through various methods. One common method involves the condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions . Other methods include ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .Molecular Structure Analysis

The molecular structure of 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole is represented by the formula C11H14N2 . The InChI code for this compound is 1S/C11H14N2/c1-11(2,3)6-4-8-5-7(9(6)14-8)10-12-13/h4-5H,1-3H3, (H,12,13) .Chemical Reactions Analysis

Imidazoles are versatile compounds that can participate in a variety of chemical reactions. They can be used as a part of multicomponent reactions conducted under different conditions . The bonds constructed during the formation of the imidazole are key to its chemical reactivity .Scientific Research Applications

Antitumor Agents : A study by Abonía et al. (2011) discussed the synthesis of novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates, evaluated for their antitumor properties. Some compounds exhibited significant activity against various cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).

Chemosensors for Cyanide and Mercury Ions : Emandi et al. (2018) developed fluorescent imidazole-based sensors for the reversible detection of cyanide and mercury ions. These compounds demonstrated specificity towards CN- ions and were effective in detecting Hg2+ ions (Emandi et al., 2018).

Amyloid-Avid Probes Design : Morais et al. (2012) described the structures of N-methylated benzimidazole compounds with potential use in designing amyloid-avid probes. The study provided insights into the solution and solid-state structures of these compounds (Morais et al., 2012).

Dual Inhibitors of 5-Lipoxygenase and Cyclooxygenase : Unangst et al. (1994) synthesized benzylideneoxazoles, -thiazoles, and -imidazoles as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showing potential anti-inflammatory activity (Unangst et al., 1994).

Corrosion Inhibition in Mild Steel : Ammal et al. (2018) studied benzimidazole derivatives for corrosion inhibition in mild steel, revealing their effectiveness in protecting against corrosion in acidic environments (Ammal et al., 2018).

Photochemical Properties : Kravchenko et al. (2018) explored the photochemical transformations and properties of certain benzimidazole derivatives, contributing to the understanding of their photochemical behavior (Kravchenko et al., 2018).

Thiacalix[4]arene Derivatives : Zhao et al. (2016) synthesized imidazole-based thiacalix[4]arene derivatives, which showed potential as receptors for metal ions and extractants for dichromate anions (Zhao et al., 2016).

Antioxidant, Anti-inflammatory, and Analgesic Agents : Katikireddy et al. (2019) synthesized benzimidazole-carbohydrazides and evaluated them for antioxidant, anti-inflammatory, and analgesic activities, indicating their potential in these therapeutic areas (Katikireddy et al., 2019).

Isocyanide Synthesis of Imidazoles : Pooi et al. (2014) reported a high-yielding synthesis of 1,4-diaryl-1H-imidazoles, contributing to the chemistry of imidazole synthesis (Pooi et al., 2014).

Angiotensin II Receptor Antagonists : Zhu et al. (2014) designed and synthesized 5-nitro benzimidazole derivatives as angiotensin II receptor antagonists, demonstrating their potential in treating hypertension (Zhu et al., 2014).

Antiulcer Activity : Patil et al. (2010) synthesized quinazoline derivatives with benzimidazole moieties and evaluated them for antiulcer activity, showing their effectiveness in rat models (Patil et al., 2010).

Mechanism of Action

While the specific mechanism of action for 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole is not mentioned in the search results, imidazole derivatives in general have been found to exhibit a variety of biological activities. For instance, they have been used in the synthesis of biologically active molecules such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Safety and Hazards

While the specific safety and hazards of 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole are not mentioned in the search results, it’s important to handle all chemical compounds with care. For instance, one should avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name |

6-tert-butyl-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-13-10-6-5-9(12(2,3)4)7-11(10)14-8/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTKTADPLQXCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

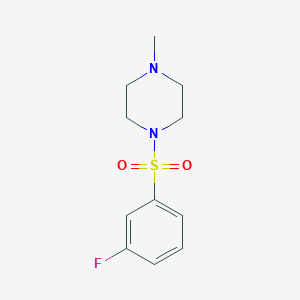

![Ethyl 1-[(3-chlorophenyl)carbonyl]piperidine-3-carboxylate](/img/structure/B358322.png)

![1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B358326.png)